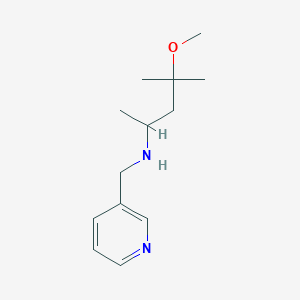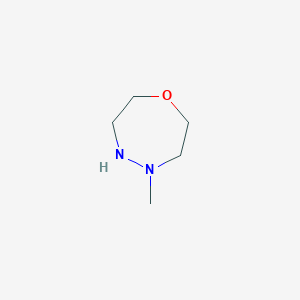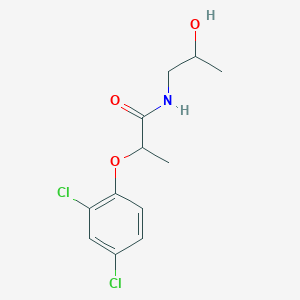
(2R,4R)-Pentane-2,4-diylbis(di(furan-2-yl)phosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-Pentane-2,4-diylbis(di(furan-2-yl)phosphine) is a chiral ligand used in various catalytic processes. This compound is known for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Pentane-2,4-diylbis(di(furan-2-yl)phosphine) typically involves the reaction of (2R,4R)-pentane-2,4-diol with di(furan-2-yl)phosphine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are commonly used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-Pentane-2,4-diylbis(di(furan-2-yl)phosphine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The furan rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted furan derivatives .
Scientific Research Applications
(2R,4R)-Pentane-2,4-diylbis(di(furan-2-yl)phosphine) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential in enzyme mimetics and as a probe for biological systems.
Medicine: Research is ongoing into its use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2R,4R)-Pentane-2,4-diylbis(di(furan-2-yl)phosphine) exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The molecular targets include metal centers in catalytic cycles, and the pathways involved are typically those of organometallic catalysis .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-Pentane-2,4-diylbis(diphenylphosphine)
- (2R,4R)-Pentane-2,4-diylbis(dicyclohexylphosphine)
- (2R,4R)-Pentane-2,4-diylbis(dibenzylphosphine)
Uniqueness
What sets (2R,4R)-Pentane-2,4-diylbis(di(furan-2-yl)phosphine) apart from similar compounds is its unique furan rings, which provide additional sites for interaction and modification. This enhances its versatility and effectiveness in various catalytic processes .
Properties
Molecular Formula |
C21H22O4P2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
[(2R,4R)-4-[bis(furan-2-yl)phosphanyl]pentan-2-yl]-bis(furan-2-yl)phosphane |
InChI |
InChI=1S/C21H22O4P2/c1-16(26(18-7-3-11-22-18)19-8-4-12-23-19)15-17(2)27(20-9-5-13-24-20)21-10-6-14-25-21/h3-14,16-17H,15H2,1-2H3/t16-,17-/m1/s1 |
InChI Key |
MLZNHBIDKMVUCU-IAGOWNOFSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](C)P(C1=CC=CO1)C2=CC=CO2)P(C3=CC=CO3)C4=CC=CO4 |
Canonical SMILES |
CC(CC(C)P(C1=CC=CO1)C2=CC=CO2)P(C3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one](/img/structure/B14905036.png)
![Methyl 3-oxo-4-propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905048.png)

![(2E)-3-[(2-fluorophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14905058.png)
![Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14905073.png)


![6-{[(3-Chlorophenyl)carbonyl]amino}hexanoic acid](/img/structure/B14905094.png)

![(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid](/img/structure/B14905108.png)
![5-(3-chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14905111.png)
![(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde](/img/structure/B14905118.png)

